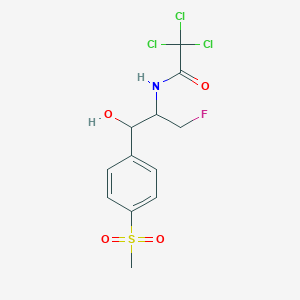

N-TrichloroacetylFlorfenicolAmine

Description

Contextualization as a Derivative or Related Compound of Florfenicol (B1672845)

N-Trichloroacetyl-Florfenicol-Amine is identified as a derivative of Florfenicol Amine, which in turn is a metabolite and key intermediate of florfenicol. smolecule.comcymitquimica.comdrugbank.com The structure of N-Trichloroacetyl-Florfenicol-Amine is characterized by the presence of a trichloroacetyl group. smolecule.com This modification makes it structurally similar to florfenicol, which contains a dichloroacetyl group. Such structurally related substances can arise during the manufacturing process of the main drug. veeprho.com

The synthesis of florfenicol is a multi-step process, and like many complex chemical syntheses, it can result in the formation of related substances or impurities. veeprho.comgoogle.com These impurities can stem from various sources, including the starting materials, intermediates, or degradation of the final product. veeprho.com N-Trichloroacetyl-Florfenicol-Amine is specifically categorized as a florfenicol impurity, highlighting its importance in the quality control of florfenicol production. clearsynth.compharmaffiliates.com

Below is a table detailing the chemical properties of N-Trichloroacetyl-Florfenicol-Amine and its parent compounds.

| Property | N-Trichloroacetyl-Florfenicol-Amine | Florfenicol | Florfenicol Amine |

| CAS Number | 1322623-68-6 | 73231-34-2 | 76639-93-5 |

| Molecular Formula | C₁₂H₁₃Cl₃FNO₄S | C₁₂H₁₄Cl₂FNO₄S | C₁₀H₁₄FNO₃S |

| Molecular Weight | 392.65 g/mol | 358.2 g/mol | 247.3 g/mol |

| Synonyms | 2,2,2-trichloro-N-[(1R)-3-fluoro-1-hydroxy-1-(4-methylsulfonylphenyl)propan-2-yl]acetamide | Not Applicable | Not Applicable |

Data sourced from multiple chemical suppliers and research articles. clearsynth.compharmaffiliates.comcymitquimica.comsynzeal.comscbt.com

Academic Significance of Impurities and Related Substances in Pharmaceutical Compounds

The study of impurities and related substances in pharmaceutical compounds is a critical aspect of drug development and manufacturing for several reasons. The presence of impurities, even in trace amounts, can significantly impact the stability, potency, and safety of a drug. veeprho.com Regulatory bodies worldwide have stringent requirements for the identification, qualification, and control of impurities in pharmaceutical products.

In the context of florfenicol, monitoring for impurities like N-Trichloroacetyl-Florfenicol-Amine is essential. veeprho.com The academic and industrial significance of this practice includes:

Product Development and Quality Control: The identification and characterization of impurities are fundamental to developing robust manufacturing processes and ensuring the consistent quality of the final drug product. synzeal.com

Method Validation: Analytical methods, such as High-Performance Liquid Chromatography (HPLC), are developed and validated to detect and quantify these impurities, ensuring that they are below acceptable limits. google.combiomedres.us

Stability Studies: The presence of certain impurities can affect the shelf-life of a drug. Studying these related substances helps in understanding the degradation pathways of the active ingredient. veeprho.com

Regulatory Compliance: Pharmaceutical manufacturers must provide detailed information on the impurity profile of their products to regulatory agencies as part of the drug approval process. synzeal.com

The development of sensitive and reliable analytical techniques is crucial for the detection of florfenicol and its related compounds. nih.gov HPLC with UV detection is a commonly employed method for this purpose. google.combiomedres.usiaea.orgnih.gov More advanced techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) are also used for their high sensitivity and specificity. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

2,2,2-trichloro-N-[3-fluoro-1-hydroxy-1-(4-methylsulfonylphenyl)propan-2-yl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13Cl3FNO4S/c1-22(20,21)8-4-2-7(3-5-8)10(18)9(6-16)17-11(19)12(13,14)15/h2-5,9-10,18H,6H2,1H3,(H,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULRAZOSFWARISO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)C(C(CF)NC(=O)C(Cl)(Cl)Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13Cl3FNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Pathways and Formation Mechanisms of N Trichloroacetylflorfenicolamine

Investigation of Proposed Synthetic Routes for N-Trichloroacetylflorfenicol Amine

While N-Trichloroacetylflorfenicol amine is not a primary therapeutic agent itself, its synthesis can be postulated based on its chemical structure as a derivative of Florfenicol (B1672845) Amine. cymitquimica.com The most direct proposed synthetic route would involve the N-acylation of Florfenicol Amine.

This process would likely consist of reacting Florfenicol Amine, the core amine intermediate, with a suitable trichloroacetylating agent. Potential reagents for this acylation could include trichloroacetyl chloride or trichloroacetic anhydride. The reaction would introduce the trichloroacetyl group (-COCHCl₂) onto the nitrogen atom of the amine, yielding the final N-Trichloroacetylflorfenicol amine product. This pathway is a standard chemical transformation used to create amides from amines.

Exploration of Inadvertent Formation Pathways During Florfenicol Synthesis and Manufacturing

The presence of N-Trichloroacetylflorfenicol amine as an impurity in florfenicol batches suggests its inadvertent formation during the drug's manufacturing process. veeprho.compharmaffiliates.com Florfenicol synthesis involves several steps, with the final key step being the N-acylation of a fluoro amine intermediate with a dichloroacetylating agent, such as methyl dichloroacetate, to form florfenicol. google.com

The inadvertent formation of N-Trichloroacetylflorfenicol amine likely occurs during this acylation step. If the dichloroacetylating reagent is contaminated with a trichloroacetylating equivalent, this contaminant can react with the florfenicol amine intermediate. This side reaction would compete with the main reaction, leading to the generation of N-Trichloroacetylflorfenicol amine as a process-related impurity alongside the desired florfenicol. The purity of reagents used in the final acylation step is therefore critical to minimizing the formation of such by-products. google.com

Studies on By-product Profiling and Impurity Generation in Florfenicol Production

Impurity profiling is a critical aspect of pharmaceutical manufacturing to ensure the safety and potency of the final drug product. veeprho.com In the production of florfenicol, several related substances can be formed as by-products during synthesis or as degradation products. veeprho.comgoogle.com These impurities are often structurally similar to the active pharmaceutical ingredient. veeprho.com

Analytical techniques such as High-Performance Liquid Chromatography (HPLC) are employed to detect, identify, and quantify these impurities, ensuring that their levels are controlled within acceptable limits. veeprho.com N-Trichloroacetylflorfenicol amine is one such identified process-related impurity. clearsynth.compharmaffiliates.com Studies on by-product profiles of florfenicol would include the characterization of various related compounds.

Below is a table of known impurities related to florfenicol, illustrating the types of by-products that can be generated.

Table 1: Selected Impurities in Florfenicol Production

| Impurity Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

|---|---|---|---|

| N-Trichloroacetylflorfenicol amine (Florfenicol Impurity B) | 1322623-68-6 | C₁₂H₁₃Cl₃FNO₄S | 392.65 |

| Florfenicol Impurity G (Hydrochloride Salt) | 108656-33-3 | C₁₀H₁₅ClFNO₃S | 283.74 |

| (2-(Dichloromethyl)-5-(4-(methylsulfonyl)phenyl)-4,5-dihydrooxazol-4-yl)methanol | 126429-09-2 | C₁₂H₁₃Cl₂NO₄S | 338.20 |

This table is generated based on data from available sources. pharmaffiliates.comanalyticachemie.in

Advanced Analytical Methodologies for the Characterization and Quantification of N Trichloroacetylflorfenicolamine

Spectroscopic Approaches for Detection and Structural Elucidation

Application of Derivative Spectrophotometric Techniques for Florfenicol-Related Compounds

Derivative spectrophotometry offers enhanced resolution of overlapping spectral bands, which is particularly useful in the analysis of a target compound in the presence of its parent drug and other impurities. chemicalbook.comchemicalbook.com For florfenicol (B1672845) and its related compounds, first and second-derivative UV-Vis spectrophotometry can be employed to improve the selectivity of quantification. chemicalbook.comchemicalbook.com This technique minimizes baseline drift and enhances the resolution of co-eluting or structurally similar compounds that may interfere with zero-order spectrophotometry. chemicalbook.comscbt.com

In a typical application for florfenicol analysis, the first-derivative spectrum might reveal maxima and minima at specific wavelengths that are less susceptible to interference from the parent florfenicol peak. scbt.com By measuring the amplitude at these specific wavelengths, a more accurate quantification of an impurity like N-Trichloroacetyl-Florfenicol Amine can be achieved, even in a complex matrix. chemicalbook.com The linearity of this method for florfenicol has been demonstrated over various concentration ranges, suggesting its potential for the quantitative analysis of its derivatives. chemicalbook.com

Utilization of Raman Spectroscopy in the Analysis of Florfenicol Impurities

Raman spectroscopy is a non-destructive vibrational spectroscopic technique that provides detailed information about the molecular structure and composition of a sample. Its application in the pharmaceutical industry for the identification of polymorphs, the monitoring of crystallization processes, and the quantification of active pharmaceutical ingredients (APIs) and their impurities is well-established. cymitquimica.comlgcstandards.com

For florfenicol, Raman spectroscopy has been successfully used for both qualitative and quantitative analysis. cymitquimica.comlgcstandards.com Specific Raman peaks corresponding to the functional groups of florfenicol can be identified, and their intensities can be correlated with the concentration of the analyte. cymitquimica.com This technique could be extended to the analysis of N-Trichloroacetyl-Florfenicol Amine, as the trichloroacetyl group would exhibit characteristic Raman bands, allowing for its differentiation from florfenicol and florfenicol amine. The formation of a florfenicol-silver nanocomposite has been confirmed using Raman spectroscopy, demonstrating its utility in characterizing modifications to the florfenicol structure. smolecule.com

Chromatographic Separation Techniques

Chromatographic methods are the cornerstone for the separation and quantification of individual components in a complex mixture, making them indispensable for impurity profiling of florfenicol.

Development of High-Performance Liquid Chromatography (HPLC) Methods

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of florfenicol and its related substances due to its high resolution, sensitivity, and reproducibility. chemicalbook.com Various HPLC methods coupled with ultraviolet (UV) or diode-array detection (DAD) have been developed for the determination of florfenicol in different matrices. pharmaffiliates.comqiaosun.netsimsonpharma.com

These methods typically employ a reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or a buffer solution. The chromatographic conditions can be optimized to achieve baseline separation of florfenicol from its impurities, including N-Trichloroacetyl-Florfenicol Amine. The retention time and the UV spectrum obtained from the DAD can be used for the identification and quantification of the impurity. The development of ultra-high-performance liquid chromatography (UHPLC) methods further offers the advantages of faster analysis times and improved resolution.

Table 1: Representative HPLC Conditions for Florfenicol Analysis

| Parameter | Condition | Reference |

| Column | ACQUITY UPLC® BEH C18 (2.1 mm × 100 mm, 1.7 µm) | |

| Mobile Phase | Acetonitrile and water mixture | |

| Detection | Fluorescence Detection (FLD) | |

| Flow Rate | Not specified | |

| Injection Volume | Not specified |

Gas Chromatography (GC) coupled with Detection Systems for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like florfenicol and its impurities, a derivatization step is often required to increase their volatility and thermal stability.

The analysis of florfenicol and its metabolite, florfenicol amine, has been successfully performed using GC coupled with a mass spectrometry (MS) detector. This suggests that a similar approach could be applied to N-Trichloroacetyl-Florfenicol Amine. The trichloroacetyl group in the molecule may enhance its volatility, potentially making it amenable to GC analysis with or without further derivatization. The use of a mass spectrometric detector provides high selectivity and sensitivity, allowing for the unambiguous identification and quantification of the impurity.

Mass Spectrometry (MS) Based Identification and Quantification

Mass Spectrometry (MS), particularly when coupled with a chromatographic separation technique like LC or GC, is the gold standard for the identification and quantification of trace-level impurities.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has been extensively used for the determination of florfenicol and its metabolites in various matrices with high sensitivity and specificity. This technique can be readily adapted for the analysis of N-Trichloroacetyl-Florfenicol Amine. The precursor ion corresponding to the protonated or deprotonated molecule of N-Trichloroacetyl-Florfenicol Amine can be selected in the first mass analyzer, and its characteristic product ions can be monitored in the second mass analyzer, providing a highly selective and sensitive detection method.

The accurate mass measurement capabilities of high-resolution mass spectrometry (HRMS) can be employed for the unequivocal identification of N-Trichloroacetyl-Florfenicol Amine by determining its elemental composition. While specific mass spectral data for N-Trichloroacetyl-Florfenicol Amine is not extensively published in peer-reviewed literature, commercial suppliers of this reference standard confirm its molecular weight and formula, which are essential for its identification by mass spectrometry.

Table 2: Mass Spectrometric Parameters for Florfenicol and Related Compounds

| Analyte | Precursor Ion (m/z) | Product Ions (m/z) | Ionization Mode | Reference |

| Florfenicol | 358.0 | 338.0, 185.0 | Negative ESI | |

| Florfenicol Amine | 248.1 | 231.1, 154.1 | Positive ESI |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Trace Level Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) stands as the principal technique for the quantification of N-Trichloroacetyl-Florfenicol Amine, particularly at trace levels. This method combines the powerful separation capabilities of high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) with the sensitive and selective detection of tandem mass spectrometry. ca.govnih.gov

The process begins with the extraction of the analyte from the sample matrix. For related compounds like Florfenicol Amine, this often involves a protein precipitation step, followed by solid-phase extraction (SPE) for cleanup and concentration. nih.govresearchgate.net A similar approach would be adapted for N-Trichloroacetyl-Florfenicol Amine. The cleaned-up extract is then injected into the LC system. A reversed-phase C18 column is commonly used for the chromatographic separation of similar analytes, eluting the compound of interest at a specific retention time. ca.govnih.gov

Following separation, the analyte enters the mass spectrometer's ion source, typically an electrospray ionization (ESI) source, which generates charged molecules. nih.gov The tandem mass spectrometer then selects the specific precursor ion of N-Trichloroacetyl-Florfenicol Amine, fragments it, and detects the resulting product ions. This process, known as Multiple Reaction Monitoring (MRM), provides a high degree of selectivity and sensitivity, enabling quantification even in complex matrices. ca.gov The use of an internal standard, such as a stable isotope-labeled version of the analyte, is crucial for accurate quantification by correcting for matrix effects and variations in instrument response. nih.gov

High-Resolution Mass Spectrometry (HRMS) in Impurity Profiling and Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the definitive confirmation and impurity profiling of N-Trichloroacetyl-Florfenicol Amine. Unlike the nominal mass measurements of standard tandem mass spectrometers, HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, provide highly accurate mass measurements. This precision allows for the determination of the elemental composition of the analyte and any related impurities. nih.govnih.gov

In the context of N-Trichloroacetyl-Florfenicol Amine, which is itself a derivative of Florfenicol Amine, HRMS can be employed to:

Confirm Identity: By matching the accurate mass measurement with the theoretical mass calculated from its chemical formula (C₁₂H₁₃Cl₃FNO₄S), the presence of the compound can be unequivocally confirmed. cymitquimica.comclearsynth.com

Identify Impurities: During the synthesis of N-Trichloroacetyl-Florfenicol Amine, side products or unreacted starting materials may be present. HRMS can detect and help identify these unknown impurities by providing their elemental compositions, which is a critical step in characterizing the purity of a reference standard.

Metabolite and Degradant Studies: In research applications, HRMS can be used to identify potential metabolites or degradation products of N-Trichloroacetyl-Florfenicol Amine in various experimental systems.

The coupling of HRMS with liquid chromatography (LC-HRMS) allows for the separation of impurities before their accurate mass analysis, providing a comprehensive profile of the sample.

Method Validation and Performance Parameters for N-Trichloroacetyl-Florfenicol Amine Assays

The development of a reliable analytical method for N-Trichloroacetyl-Florfenicol Amine requires rigorous validation to ensure its performance is suitable for its intended purpose. wur.nl Method validation establishes, through documented evidence, that the analytical procedure has the performance characteristics to consistently meet the requirements for the application. Key validation parameters are defined by international guidelines. nih.govwur.nl

Assessment of Analytical Sensitivity and Limits of Quantification

Analytical sensitivity is a measure of a method's ability to discriminate between small differences in analyte concentration. It is often reflected in the slope of the calibration curve. Two critical performance parameters related to sensitivity are the Limit of Detection (LOD) and the Limit of Quantification (LOQ).

Limit of Detection (LOD): The lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified with acceptable precision and accuracy. It is often determined as the concentration that produces a signal-to-noise ratio of 3. atauni.edu.tr

Limit of Quantification (LOQ): The lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy under the stated experimental conditions. researchgate.net The signal-to-noise ratio for the LOQ is typically 10. atauni.edu.tr

For assays of related compounds like Florfenicol Amine, LOQs in the low microgram per kilogram (µg/kg) or nanogram per milliliter (ng/mL) range are achievable in various matrices. researchgate.netatauni.edu.trnih.gov Similar performance would be expected for a validated N-Trichloroacetyl-Florfenicol Amine assay.

Table 1: Expected Limits of Quantification (LOQ) for N-Trichloroacetyl-Florfenicol Amine in Various Matrices This table presents hypothetical yet representative data based on published methods for structurally related compounds.

| Matrix | Expected LOQ (µg/kg) | Reference Method Basis |

| Bovine Muscle | 10 | nih.gov |

| Porcine Kidney | 125 | wur.nl |

| Fish Tissue | 1.0 - 10.4 | researchgate.netatauni.edu.tr |

| Eel Tissue | 10 | nih.gov |

Evaluation of Selectivity and Specificity in Complex Sample Matrices

Selectivity and specificity are crucial parameters in method validation, ensuring that the analytical signal is solely due to the analyte of interest.

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Selectivity is the extent to which the method can determine particular analytes in a mixture or matrix without interferences from other components.

In LC-MS/MS analysis, selectivity is demonstrated by analyzing multiple blank matrix samples (samples free of the analyte) to ensure no interfering peaks are present at the retention time of the target analyte. nih.govnih.gov The analysis of at least ten blank samples is a common practice to prove the good selectivity of a method. nih.gov The absence of significant signals in the MRM channels for N-Trichloroacetyl-Florfenicol Amine in these blank samples would confirm the method's high selectivity. nih.gov Furthermore, ion ratio confirmation, where the ratio of two different product ions from the same precursor ion is monitored, adds another layer of specificity. nih.gov

Table 2: Typical Method Validation and Performance Parameters This table summarizes common performance criteria based on established analytical methods for related compounds.

| Parameter | Typical Acceptance Criteria | Significance |

| Linearity (Coefficient of Determination, r²) | > 0.99 | nih.govnih.gov |

| Accuracy (Recovery) | 80-120% | nih.govnih.gov |

| Precision (Relative Standard Deviation, RSD) | < 15-20% | nih.govatauni.edu.tr |

| Selectivity | No significant interference at the analyte's retention time in blank samples | nih.govnih.gov |

Academic Investigations into the Stability and Degradation of Florfenicol and the Formation of N Trichloroacetylflorfenicolamine

Degradation Kinetics of Florfenicol (B1672845) and Potential Association with N-Trichloroacetyl-Florfenicol-Amine Formation

The degradation of florfenicol follows distinct kinetic patterns that are heavily influenced by the surrounding environmental conditions. Research has shown that florfenicol is notably unstable under acidic, alkaline, and photolytic stress, primarily when in a solution state. nih.gov In contrast, it exhibits stability in its solid form and under oxidative conditions. nih.gov

Studies on the photodegradation of florfenicol have determined its half-life under different light conditions. Under solar irradiation, the direct photolysis half-life of florfenicol was found to be 187.29 hours, while under xenon lamp irradiation, it was significantly shorter at 22.43 hours. cumbria.ac.uk This indicates that the intensity and spectrum of the light source play a critical role in the rate of degradation.

The degradation of florfenicol in complex matrices like soil and water has also been investigated. In a study using a nitrogen-doped biochar supported zero-valent iron and copper composite (Fe/Cu@NBC), approximately 91.4% of florfenicol in deionized water was removed within 8 hours. nih.gov Over a 15-day period, the total degradation rate reached 96.6%. nih.gov

The following table summarizes the degradation kinetics of florfenicol under different conditions:

| Condition | Half-life / Degradation Rate | Primary Degradation Products Identified | Reference |

| Solar Irradiation | 187.29 hours | Not specified in detail | cumbria.ac.uk |

| Xenon Lamp Irradiation | 22.43 hours | Not specified in detail | cumbria.ac.uk |

| Acidic, Alkaline, Photolytic Stress (in solution) | Unstable | Florfenicol amine, Thiamphenicol | nih.gov |

| Fe/Cu@NBC in Deionized Water | 91.4% removal in 8 hours; 96.6% in 15 days | Not specified in detail | nih.gov |

Impact of Environmental Factors on Florfenicol Stability and Impurity Generation

A variety of environmental factors can significantly influence the stability of florfenicol and the generation of its impurities. These factors include pH, the presence of other chemical species, and the type of medium.

pH: The pH of the environment is a critical factor in the degradation of florfenicol. The drug demonstrates instability in both acidic and alkaline conditions when in solution. nih.gov This instability can lead to the hydrolysis of the amide bond, a key step in the formation of florfenicol amine. The rate of this hydrolysis is pH-dependent.

Presence of Other Chemical Species: The presence of reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and singlet oxygen (¹O₂), plays an important role in the indirect photolysis of florfenicol. cumbria.ac.uk Nitrates and dissolved organic matter can also affect the photolysis process through light screening, quenching effects, and photoinduced oxidation. cumbria.ac.uk

Environmental Matrix: The stability of florfenicol and the profile of its degradation products can vary significantly depending on the environmental matrix. For instance, in aquatic microcosm models, the addition of florfenicol was found to influence the physicochemical properties of sediment, affecting conductivity and the content of alkaline dissolved nitrogen and organic matter. nih.gov In water, higher concentrations of florfenicol led to the accumulation of nitrate (B79036) and ammonium (B1175870) nitrogen. frontiersin.org

The table below outlines the influence of various environmental factors on florfenicol stability:

| Environmental Factor | Impact on Florfenicol Stability | Resulting Effects | Reference |

| pH | Unstable in acidic and alkaline solutions | Promotes hydrolysis to florfenicol amine | nih.gov |

| Light | Degradation under solar and xenon lamp irradiation | Photolysis | cumbria.ac.uk |

| Reactive Oxygen Species (ROS) | Important role in indirect photolysis | Oxidation | cumbria.ac.uk |

| Nitrates and Dissolved Organic Matter | Affect photolysis | Light screening, quenching, photoinduced oxidation | cumbria.ac.uk |

| Sediment (Aquatic Microcosm) | Influences physicochemical properties | Reduced conductivity, altered nitrogen and organic matter content | nih.gov |

| Water (Aquatic Microcosm) | Accumulation of nitrate and ammonium nitrogen at high concentrations | Altered water chemistry | frontiersin.org |

Mechanistic Studies of Degradation Pathways Leading to Trichloroacetyl Derivatives

The degradation of florfenicol proceeds through several proposed pathways, primarily involving hydrolysis and photolysis. The formation of N-Trichloroacetyl-Florfenicol-Amine, while not explicitly detailed as a degradation product in the reviewed literature, would mechanistically follow the formation of florfenicol amine.

The primary degradation pathway involves the hydrolysis of the dichloroacetamide group of florfenicol to yield florfenicol amine . nih.govbioaustralis.com This reaction breaks the amide bond, releasing the core amine structure.

Further degradation and transformation can occur through various reactions:

Photoinduced Hydrolysis: This is a key pathway in aqueous environments under light exposure. cumbria.ac.uk

Oxidation: Mediated by reactive oxygen species like •OH and ¹O₂. cumbria.ac.uk

Dechlorination and Defluorination: Studies have shown that both dechlorination and defluorination can occur, with defluorination potentially preceding dechlorination under certain conditions. nih.gov

Cleavage of the Side Chain: Photodegradation can also lead to the cleavage of the side chain of the florfenicol molecule. cumbria.ac.uk

While the direct formation of N-Trichloroacetyl-Florfenicol-Amine from florfenicol degradation is not documented in the searched scientific literature, it is chemically plausible that florfenicol amine, once formed, could be acylated by a trichloroacetyl source in a specific environment, although such a source in a natural or degradation setting is not identified. The compound is primarily known as a reference standard for quality control of florfenicol, suggesting it may be a byproduct of synthesis rather than a common environmental degradant. bioaustralis.com

A review of biotransformation pathways in veterinary medicine suggests two main routes for florfenicol metabolism, both of which culminate in florfenicol amine (FFA). The first involves dechlorination to monochloro florfenicol, which then transforms to FFA. The second pathway proceeds through hydroxylation to florfenicol alcohol, followed by acetylation to florfenicol oxamic acid, and finally to FFA. ijah.in

Impact and Academic Significance of N Trichloroacetylflorfenicolamine in Florfenicol Research and Development

Implications for Purity Assessment and Quality Control of Florfenicol (B1672845) Active Pharmaceutical Ingredients

High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the primary analytical techniques employed for the purity profiling of florfenicol. nih.govnih.gov These methods are developed and validated to be able to separate, detect, and quantify florfenicol and its related impurities, including N-Trichloroacetylflorfenicol Amine. The presence of this impurity necessitates the development of highly specific and sensitive analytical methods that can resolve it from the main florfenicol peak and other potential impurities.

The control of N-Trichloroacetylflorfenicol Amine is a critical parameter in the batch release of florfenicol API. Pharmaceutical manufacturers must demonstrate that their production process consistently produces an API with impurity levels below the specified threshold. This ensures the safety, quality, and efficacy of the final veterinary medicinal product.

Role in the Development and Certification of Florfenicol Impurity Reference Standards

The availability of well-characterized impurity reference standards is a prerequisite for accurate and reliable quality control of APIs. N-Trichloroacetylflorfenicol Amine is available as a certified reference material (CRM) from various specialized suppliers. pharmaffiliates.comsynzeal.com These reference standards are essential for several key activities in pharmaceutical analysis.

The development and validation of analytical methods for impurity profiling rely on the availability of pure reference standards for each known impurity. synzeal.com The N-Trichloroacetylflorfenicol Amine reference standard is used to:

Identify and confirm the presence of this specific impurity in florfenicol API batches.

Calibrate analytical instruments to ensure accurate quantification of the impurity.

Validate the analytical method's performance characteristics, such as specificity, linearity, accuracy, and precision, for the quantification of N-Trichloroacetylflorfenicol Amine.

The certification of these reference standards is a rigorous process undertaken by accredited organizations. It involves comprehensive characterization of the material to establish its identity, purity, and concentration. This certification provides the necessary assurance to pharmaceutical quality control laboratories that they are using a reliable and traceable standard for their analyses. A Certificate of Analysis (CoA) accompanies the reference standard, detailing the certified properties and the methods used for their determination. scbt.com

Methodological Considerations in Analytical Research for Florfenicol

The presence of N-Trichloroacetylflorfenicol Amine as a potential impurity in florfenicol introduces specific methodological considerations in analytical research and routine quality control. The structural similarity between florfenicol and this impurity necessitates the use of highly efficient chromatographic separation techniques.

Chromatographic Separation:

Reversed-phase HPLC is the most common technique for the analysis of florfenicol and its impurities. nih.govnih.gov The development of a suitable HPLC method requires careful optimization of several parameters to achieve adequate resolution between florfenicol, N-Trichloroacetylflorfenicol Amine, and other related substances. Key considerations include:

Column Chemistry: The choice of the stationary phase (e.g., C18, C8) is critical for achieving the desired selectivity.

Mobile Phase Composition: The ratio of organic solvent (e.g., acetonitrile (B52724), methanol) to aqueous buffer, as well as the pH of the buffer, must be fine-tuned to optimize the separation. nih.gov

Gradient Elution: A gradient elution program, where the mobile phase composition is changed over time, is often necessary to separate all impurities from the main API peak effectively.

Detection Techniques:

UV Detection: UV spectrophotometry is a common detection method for HPLC analysis of florfenicol. The wavelength of detection is chosen to maximize the response for both florfenicol and its impurities.

Mass Spectrometry (MS): LC-MS/MS provides higher sensitivity and specificity compared to UV detection. nih.gov It allows for the unambiguous identification of impurities based on their mass-to-charge ratio and fragmentation patterns, even at very low levels. This is particularly important for the trace-level analysis of impurities.

The validation of these analytical methods must demonstrate their suitability for their intended purpose, which includes the reliable quantification of N-Trichloroacetylflorfenicol Amine. This validation process adheres to guidelines from regulatory bodies and pharmacopoeias.

Future Research Directions and Advanced Methodological Applications for N Trichloroacetylflorfenicolamine

Development of Novel and Hyphenated Analytical Techniques for Enhanced Detection

The detection of veterinary drug residues is an area of continuous advancement, with a focus on improving sensitivity, selectivity, and efficiency. benthamdirect.comnih.gov While methods for florfenicol (B1672845) amine are established, the focus on N-Trichloroacetylflorfenicolamine necessitates the development and adaptation of novel and hyphenated analytical techniques.

Future research should concentrate on optimizing sample preparation and instrumental analysis. Sample preparation techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) and solid-phase extraction (SPE) are commonly used for veterinary drug residues and could be tailored for this compound. frontiersin.orgmdpi.com

The primary instrumental techniques for analysis would likely involve hyphenated systems, which combine separation and detection technologies. nih.gov Ultra-high performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) is a powerful tool for this purpose, offering high sensitivity and specificity. mdpi.combohrium.com Gas chromatography-mass spectrometry (GC-MS) is another viable option, particularly given that derivatization is often employed to improve the volatility and thermal stability of analytes for GC analysis. benthamdirect.com

Interactive Table:

Table 1: Potential Analytical Techniques for this compound| Technique | Separation Principle | Detection Principle | Potential Advantages for this compound |

|---|---|---|---|

| UHPLC-MS/MS | Liquid Chromatography | Mass Spectrometry | High sensitivity and specificity, suitable for complex matrices. mdpi.combohrium.com |

| GC-MS/MS | Gas Chromatography | Mass Spectrometry | Derivatization to this compound can enhance volatility for GC analysis. benthamdirect.com |

| HILIC-MS/MS | Hydrophilic Interaction Liquid Chromatography | Mass Spectrometry | Potentially improved retention of the polar florfenicol amine prior to derivatization. researchgate.net |

Advanced Mechanistic Studies on the Formation and Fate of Trichloroacetyl Derivatives

A thorough understanding of the formation and stability of this compound is essential for the development of robust analytical methods. Future research should delve into the kinetics and mechanisms of the derivatization reaction. This includes investigating the reaction conditions, such as the choice of trichloroacetylating agent, solvent, temperature, and pH, to maximize the yield and reproducibility of the derivative.

Studies on the stability of this compound under various conditions are also critical. This would involve assessing its susceptibility to hydrolysis, photolysis, and degradation in different sample matrices and during storage. nih.gov Understanding the "fate" of the derivative ensures the accuracy and reliability of quantitative analysis.

Computational Chemistry and Molecular Modeling for Structural Characterization and Predictive Analysis of Reactivity

Computational chemistry and molecular modeling offer powerful in-silico tools to complement experimental research on this compound. Density Functional Theory (DFT) and Time-Dependent DFT (TDDFT) can be employed to predict the molecular structure, vibrational frequencies, and electronic spectra of the derivative. mdpi.com

These computational approaches can also be used to model the reaction pathway of the trichloroacetylation of florfenicol amine, providing insights into the reaction mechanism and transition states. This can aid in optimizing the derivatization conditions. Furthermore, molecular modeling can predict the interactions of this compound with its analytical surroundings, such as the stationary phase in chromatography, which can help in method development. mdpi.com

Interactive Table:

Table 2: Computational Approaches for Studying this compound| Computational Method | Application | Expected Outcome |

|---|---|---|

| Density Functional Theory (DFT) | Structural optimization and electronic properties. mdpi.com | Predicted 3D structure, bond lengths, angles, and charge distribution. |

| Time-Dependent DFT (TDDFT) | Prediction of UV-Vis and other spectra. mdpi.com | Theoretical spectra to aid in experimental identification. |

| Molecular Dynamics (MD) Simulation | Simulating the behavior of the molecule in different environments. | Understanding its stability and interactions in solution or with surfaces. |

Q & A

Q. What are the standard methods for synthesizing N-TrichloroacetylFlorfenicolAmine in laboratory settings?

this compound derivatives are typically synthesized via photochemical reactions using tetrachloroethylene (TCE) as both solvent and reactant. For example, N-2-fluorophenyl-2,2,2-trichloroacetamide was synthesized by reacting 2-fluoroaniline with TCE under light (λ = 365 nm) and oxygen catalysis, yielding 85% pure product after recrystallization. Key steps include:

Q. How can researchers characterize the structural purity of this compound?

Structural validation requires a combination of analytical techniques:

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions and trichloroacetyl group integration. For example, the trichloroacetyl group exhibits distinct peaks at δ 170–175 ppm in C NMR .

- Mass Spectrometry (MS) : High-resolution MS verifies molecular weight (e.g., [M+H]+ ion for N-2-fluorophenyl derivative at m/z 296.97) .

- Infrared Spectroscopy (IR) : Stretching frequencies for C=O (1650–1700 cm) and C-Cl (750–800 cm) bonds confirm functional groups .

Q. What safety protocols are critical for handling this compound?

- Storage : Store at 0–6°C in airtight containers to prevent degradation .

- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats. Respiratory protection is required if airborne particles are generated .

- Ventilation : Conduct reactions in fume hoods with local exhaust systems to avoid inhalation of volatile intermediates .

Advanced Research Questions

Q. How can synthesis conditions be optimized to improve yield and selectivity?

Key factors include:

- Light Intensity : Higher irradiance (e.g., 50 mW/cm) accelerates TCE activation, reducing reaction time .

- Substituent Effects : Ortho-substituted anilines (e.g., 2-fluoroaniline) yield higher product purity (85%) than para-substituted analogs (51%) due to steric and electronic effects .

- Oxygen Concentration : Controlled O flow (1–2 mL/min) minimizes over-oxidation of intermediates .

Q. Table 1: Synthesis Optimization Parameters

| Substituent Position | Yield (%) | Key Reaction Condition |

|---|---|---|

| 2-Fluorophenyl | 85 | λ = 365 nm, 24 h |

| 4-Fluorophenyl | 51 | λ = 365 nm, 24 h |

| Pentafluorophenyl | 65 | λ = 405 nm, 18 h |

Q. How should researchers resolve contradictions in spectral or biological activity data?

- Cross-Validation : Compare NMR/MS data with computational models (e.g., density functional theory) to confirm peak assignments .

- Batch Analysis : Replicate experiments across multiple batches to identify inconsistencies in synthesis or purification .

- Biological Assays : Use orthogonal assays (e.g., enzyme inhibition + cellular uptake studies) to validate activity trends .

Q. What structural features of this compound influence its biological interactions?

- Trichloroacetyl Group : Enhances electrophilicity, potentially interacting with nucleophilic residues in enzyme active sites .

- Fluorinated Aromatic Ring : Improves membrane permeability and metabolic stability compared to non-fluorinated analogs .

- Comparative Analysis : Structural analogs like chlorpromazine (antipsychotic) and fluoxetine (antidepressant) highlight the role of halogenation in target selectivity .

Q. What methodologies are recommended for studying its pharmacokinetic properties?

- In Vitro Assays : Liver microsome stability tests to assess metabolic degradation.

- Binding Affinity Studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with plasma proteins .

- Molecular Docking : Predict binding modes with targets like bacterial ribosomes (relevant to florfenicol’s antibiotic activity) .

Data Contradiction and Reproducibility

Q. How can researchers address variability in synthetic yields across laboratories?

- Standardized Protocols : Adopt fixed light sources (e.g., LED arrays) and calibrated O flow rates .

- Reagent Purity : Use HPLC-grade TCE and anhydrous solvents to minimize side reactions .

- Inter-Lab Collaboration : Share batch-specific certificates of analysis (e.g., purity ≥98% as in ) to benchmark results.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.